Ethyl 2-chloro-5-iodothiazole-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$-NMR spectrum of this compound displays characteristic signals:
- Ethyl group : A triplet at $$ \delta = 1.38 \, \text{ppm} $$ (CH$$ _3 $$) and a quartet at $$ \delta = 4.32 \, \text{ppm} $$ (CH$$ _2 $$).
- Thiazole protons : Deshielded aromatic protons resonate as singlets between $$ \delta = 7.8 \, \text{ppm} $$ and $$ \delta = 8.2 \, \text{ppm} $$.
$$ ^{13}\text{C} $$-NMR data further corroborate the structure:
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at $$ m/z = 317.53 $$, consistent with the molecular weight. Fragmentation patterns include:
- Loss of the ethyl group ($$ -44 \, \text{Da} $$), yielding $$ m/z = 273.53 $$.
- Cleavage of the C–I bond ($$ -127 \, \text{Da} $$), producing $$ m/z = 190.53 $$.
Table 2: Characteristic mass spectral fragments
| Fragment Ion ($$ m/z $$) | Proposed Structure |
|---|---|
| 273.53 | [M – C$$ _2$$H$$ _5$$]$$ ^+ $$ |
| 190.53 | [M – I]$$ ^+ $$ |
Comparative Electronic Effects of Chloro vs. Iodo Substituents
The electronic interplay between chlorine and iodine substituents profoundly influences the thiazole ring’s reactivity:
Electronegativity and Inductive Effects
- Chlorine (Pauling electronegativity = 3.0) exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic substitution.
- Iodine (electronegativity = 2.7) exhibits weaker -I effects but enhances polarizability, facilitating nucleophilic aromatic substitution at position 5.
Resonance and Mesomeric Effects
- Chlorine’s resonance donation (+M) partially offsets its -I effect, stabilizing the ring against oxidation.
- Iodine’s +M contribution is negligible due to poor orbital overlap, rendering the C–I bond more susceptible to homolytic cleavage.
Table 3: Electronic parameters of halogen substituents
| Property | Chlorine | Iodine |
|---|---|---|
| Electronegativity | 3.0 | 2.7 |
| Atomic radius (Å) | 0.99 | 1.98 |
| Polarizability ($$ \alpha $$) | $$ 2.2 \times 10^{-24} \, \text{cm}^3 $$ | $$ 5.4 \times 10^{-24} \, \text{cm}^3 $$ |
Impact on Reactivity
Properties
IUPAC Name |
ethyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMVXVIHRJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-Amino-5-Iodothiazole-4-Carboxylate
The synthesis begins with the preparation of ethyl 2-aminothiazole-4-carboxylate, typically achieved via cyclocondensation of ethyl bromopyruvate with thiourea in ethanol under reflux. Subsequent iodination at position 5 is performed using Sandmeyer conditions:
Chlorination at Position 2 via Sandmeyer Reaction
The 2-amino group is converted to chloro using a modified Sandmeyer reaction:
Table 1: Sequential Halogenation Parameters
Direct Electrophilic Iodination of 2-Chlorothiazole-4-Carboxylate
Substrate Preparation
Ethyl 2-chlorothiazole-4-carboxylate is synthesized via cyclocondensation of ethyl chloroacetoacetate with thiourea, followed by chlorination using phosphorus oxychloride (POCl₃).
Iodination at Position 5
Electrophilic iodination is performed using iodine monochloride (ICl) or iodine with nitric acid (HNO₃) as an oxidizing agent:
Table 2: Direct Iodination Conditions
Multi-Step Synthesis from Halogenated Precursors
Cyclocondensation of Di-Halogenated Intermediates
A thiazole ring is constructed from ethyl 2-chloro-5-iodoacetate and thiourea:
Industrial-Scale Optimization
Patents describe scaled-up processes using continuous flow reactors to enhance reaction control:
Table 3: Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–70% | 80–85% |
| Reaction Time | 24 h | 4–6 h |
| Key Advantage | Flexibility | Scalability |
Comparative Analysis of Methods
Yield and Efficiency
Regioselectivity Challenges
The carboxylate group at position 4 strongly directs electrophilic substitution to position 5. However, competing reactions at position 2 necessitate precise stoichiometry and temperature control.
Emerging Methodologies
Palladium-Catalyzed Coupling
Recent advances explore Suzuki-Miyaura coupling to introduce iodine post-cyclization:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-iodothiazole-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms on the thiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products Formed
Scientific Research Applications
Ethyl 2-chloro-5-iodothiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-iodothiazole-4-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chlorine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity . The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations (halogens, functional groups) and ring systems (thiazole vs. oxazole). Below is a comparative analysis:
Physicochemical Properties
- Molecular Weight: The iodine atom significantly increases molecular weight (e.g., 342.5 g/mol for the target compound vs. ~215 g/mol for non-iodinated analogs), impacting solubility and melting points .
- Vapor Pressure: Heavier halogenation (I > Cl) reduces vapor pressure compared to non-halogenated esters (e.g., ethyl methyl ketone) .
- Stability : The C-I bond’s lower bond dissociation energy (vs. C-Cl) may render the target compound more reactive but less stable under harsh conditions .
Biological Activity
Ethyl 2-chloro-5-iodothiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Target of Action
this compound interacts with various enzymes and proteins, influencing several biochemical pathways. It is known to target enzymes critical for bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase, leading to antimicrobial effects .
Mode of Action
This compound exhibits antiviral and antimicrobial properties, primarily through enzyme inhibition. The thiazole ring structure allows it to form stable complexes with target enzymes, disrupting their function .
Biochemical Analysis
The compound demonstrates significant interaction with cellular components. It influences cell signaling pathways and gene expression, modulating the activity of protein kinases essential for cell proliferation and apoptosis .
Cellular Effects
In laboratory studies, this compound has shown effects on cellular metabolism by inhibiting key metabolic enzymes like hexokinase and pyruvate kinase, which are crucial in the glycolytic pathway .
Pharmacokinetics
Solubility and Stability
The compound is slightly soluble in water but soluble in organic solvents like alcohol and ether. Its stability under standard laboratory conditions indicates potential for long-term applications in biological systems .
Dosage Effects
Studies have indicated that the biological effects of this compound vary based on dosage. Low concentrations exhibit beneficial antimicrobial properties, while higher doses may lead to cytotoxic effects .
Transport and Distribution
The transport mechanisms for this compound involve specific solute carrier transporters that facilitate its movement across cellular membranes. This property is crucial for its accumulation in targeted tissues .
Subcellular Localization
This compound primarily localizes within the cytoplasm and mitochondria of cells. This localization is significant for its interaction with metabolic enzymes and regulatory proteins .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives, including this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Antimicrobial activity against various bacterial strains | 5.3 µM |
| Study B | Inhibition of tumor cell proliferation (HeLa cells) | 6.6 µg/mL |
| Study C | Neuroprotective properties in vitro | IC50 < 10 nM |
These findings highlight the compound's potential as an antimicrobial agent and its effectiveness against cancer cell lines.
Q & A
Q. What are the recommended spectroscopic and crystallographic methods to confirm the molecular structure of Ethyl 2-chloro-5-iodothiazole-4-carboxylate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the ethyl ester group (e.g., triplet for CH at ~1.3 ppm, quartet for CH at ~4.3 ppm) and thiazole ring protons.
- X-ray Diffraction (XRD): Employ single-crystal XRD for unambiguous structural determination. Refinement should use SHELXL (part of the SHELX suite) for high precision, leveraging its robust algorithms for handling heavy atoms like iodine .
- Visualization: ORTEP-3 is recommended for generating molecular graphics to validate bond lengths/angles and assess thermal ellipsoids .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
Answer:
- Synthesis: Common routes involve halogenation of thiazole precursors. For example, iodination at the 5-position using N-iodosuccinimide (NIS) in acetic acid, followed by esterification.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity via HPLC with a C18 column and UV detection at 254 nm.
- Safety: Follow GHS guidelines (e.g., handling iodine derivatives in a fume hood) and consult safety data sheets for hazardous intermediates .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Keep in amber vials under inert gas (N or Ar) at –20°C to prevent decomposition. Avoid exposure to moisture or light.
- Decomposition Analysis: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS.
Advanced Research Questions
Q. How can computational methods be applied to predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Suzuki-Miyaura couplings. Optimize geometry at the B3LYP/6-31G(d) level, with relativistic pseudopotentials for iodine .
- Docking Studies: Simulate interactions with palladium catalysts to identify favorable binding sites. Compare results with experimental yields to validate models.
Q. How can contradictions in published crystallographic data for halogenated thiazoles be resolved?
Answer:
- Data Reassessment: Re-refine existing diffraction data using SHELXL with updated scattering factors for iodine. Check for twinning or disorder using the R and GooF metrics .
- Comparative Analysis: Cross-reference bond lengths/angles with high-resolution structures in the Cambridge Structural Database (CSD). Use statistical tools like Mercury to identify outliers.
Q. What experimental strategies can elucidate the mechanistic role of the iodine substituent in nucleophilic aromatic substitution (SNAr) reactions?
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using - and -labeled analogs. Monitor via -NMR if fluorine is a leaving group.
- Electrophilicity Mapping: Apply Fukui indices (computed via DFT) to identify electron-deficient positions. Validate with Hammett plots using para-substituted aryl nucleophiles.
Methodological Tables
Q. Table 1. Comparison of Structural Characterization Techniques
Q. Table 2. Computational Methods for Reactivity Prediction
| Method | Purpose | Software | Validation Approach |
|---|---|---|---|
| DFT (B3LYP) | Regioselectivity in SNAr | Gaussian | Experimental yield vs. HOMO/LUMO |
| Molecular Dynamics | Solvent effects on reaction rate | GROMACS | Correlation with kinetic data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
